1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol

Lipophilicity Drug-likeness Permeability

Procure CAS 1556650-05-5 for mandatory 5-yl regioisomer in dopamine D4 ligand and DYRK kinase inhibitor synthesis. The racemic vicinal diol enables divergent functionalization via oxidative cleavage to the 5-carbaldehyde, a pathway unavailable to the 4-yl isomer (Tasimelteon intermediate) or mono-ol analogs. With a fragment-optimized profile (MW 180.20, XLogP3 0.4, TPSA 49.7 Ų), it demonstrates superior solubility over lipophilic benzofuran counterparts.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 1556650-05-5
Cat. No. B1473891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol
CAS1556650-05-5
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)C(CO)O
InChIInChI=1S/C10H12O3/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9,11-12H,3-4,6H2
InChIKeyHDMZWSKGGBFGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol (CAS 1556650-05-5) – Structural & Physicochemical Baseline for Procurement Evaluation


1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol (CAS 1556650-05-5) is a racemic vicinal diol incorporating a 2,3-dihydrobenzofuran core [1]. With a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol, it possesses two hydrogen bond donors, three hydrogen bond acceptors, a computed XLogP3 of 0.4, and a topological polar surface area (TPSA) of 49.7 Ų [1]. Predicted bulk properties include a density of 1.3±0.1 g/cm³, a boiling point of 378.8±30.0 °C, and a flash point of 182.9±24.6 °C [2]. The compound is supplied as a research chemical with typical purity of 95% and carries GHS hazard statements H303, H313, and H333 [2].

Why In-Class 2,3-Dihydrobenzofuran Diols Cannot Be Interchanged: The Case for CAS 1556650-05-5


Although several 2,3-dihydrobenzofuran-containing diols share the same molecular formula (C₁₀H₁₂O₃) and similar molecular weight (180.20 g/mol), critical differences in regiochemistry, oxidation state, and functionality preclude simple substitution [1]. The 5-yl attachment position of the ethanediol side chain in CAS 1556650-05-5 confers distinct electronic and steric properties relative to the 4-yl positional isomer, which is specifically employed as a Tasimelteon intermediate . Furthermore, the fully saturated dihydrofuran ring differentiates this compound from its benzofuran (unsaturated) counterpart (CAS 2229128-22-5; MW 178.18; XLogP3 0.8), altering lipophilicity and π-stacking potential [2]. The presence of the vicinal diol motif (two adjacent hydroxyl groups) further distinguishes it from the mono-ol analog 2-(2,3-dihydrobenzofuran-5-yl)ethanol (CAS 87776-76-9; HBD=1, HBA=2), which lacks the chelation and oxidative cleavage capabilities inherent to the 1,2-diol [3]. These structural nuances translate into divergent physicochemical profiles—XLogP3 values span 0.4 (target) to 1.5 (mono-ol)—and non-overlapping synthetic utility, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence: 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol vs. Closest Analogs


Lipophilicity (XLogP3) Head-to-Head: 5-yl Diol vs. Benzofuran Analog vs. Mono-ol

The target compound (CAS 1556650-05-5) possesses a computed XLogP3 of 0.4, reflecting balanced hydrophilicity imparted by the vicinal diol and the saturated dihydrofuran oxygen [1]. In contrast, the unsaturated benzofuran analog 1-(1-benzofuran-5-yl)ethane-1,2-diol (CAS 2229128-22-5) has a higher XLogP3 of 0.8, while the mono-ol 2-(2,3-dihydrobenzofuran-5-yl)ethanol (CAS 87776-76-9) is significantly more lipophilic with an XLogP3 of 1.5 [2][3]. The 0.4–1.1 log unit difference indicates that the target compound will exhibit greater aqueous solubility and lower non-specific protein binding, impacting both in vitro assay compatibility and in vivo pharmacokinetic predictions.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor/Acceptor Capacity: Vicinal Diol vs. Mono-ol Differentiation

The target compound provides two hydrogen bond donors (HBD=2) and three hydrogen bond acceptors (HBA=3), compared to only one donor and two acceptors for the mono-ol analog 2-(2,3-dihydrobenzofuran-5-yl)ethanol [1][2]. This doubled HBD count enhances water solubility and enables bidentate hydrogen-bonding motifs critical for co-crystal engineering and protein-ligand interactions. The TPSA of the target is 49.7 Ų versus 29.5 Ų for the mono-ol, reflecting the additional hydroxyl group's contribution to polar surface area [1][2].

Hydrogen bonding Solubility Crystal engineering

Regiochemical Differentiation: 5-yl vs. 4-yl Dihydrobenzofuran Diol Scaffolds

The target compound bears the ethanediol substituent at the 5-position of the dihydrobenzofuran ring, whereas its closest constitutional isomer, (S)-1-(2,3-dihydrobenzofuran-4-yl)ethane-1,2-diol (CAS 256472-68-1), is substituted at the 4-position . The 4-yl isomer is a documented intermediate in the synthesis of Tasimelteon (Hetlioz®), a melatonergic MT₁/MT₂ receptor agonist approved for non-24-hour sleep-wake disorder [1]. In contrast, the 5-yl scaffold appears in distinct pharmacological contexts: 2-(2,3-dihydrobenzofuran-5-yl)-4-aminomethylimidazoles have been patented as dopamine D₄ receptor subtype-selective ligands [2], and 2,3-dihydrobenzofuran-5-yl compounds have been claimed as DYRK kinase inhibitors [3]. While no direct head-to-head potency comparison is available for the diol series, the divergent patent landscapes indicate that the 5-yl and 4-yl regioisomers address non-overlapping biological target space.

Regiochemistry Melatonergic agonists Kinase inhibitors

Dihydrofuran vs. Benzofuran Ring Saturation: Physicochemical and Stability Contrast

The target compound contains a fully saturated 2,3-dihydrofuran ring, distinguishing it from the aromatic benzofuran analog 1-(1-benzofuran-5-yl)ethane-1,2-diol (CAS 2229128-22-5) [1][2]. This saturation eliminates the conjugated π-system present in the benzofuran, resulting in a lower XLogP3 (0.4 vs. 0.8), a smaller TPSA (49.7 vs. 53.6 Ų), and altered UV absorption characteristics [1][2]. The dihydrofuran ring is also less prone to electrophilic substitution at the furan ring and eliminates the potential for cytochrome P450-mediated furan oxidation, a known metabolic liability of benzofurans [3]. The molecular weight difference (180.20 vs. 178.18 g/mol) is minor, but the electronic and metabolic consequences are substantial.

Oxidative stability Aromaticity Electronic properties

Synthetic Utility of the Vicinal Diol: Oxidative Cleavage and Chelation Capacity

The 1,2-ethanediol (vicinal diol) moiety of the target compound enables synthetic transformations that are inaccessible to the mono-ol analog (CAS 87776-76-9) or the 4-yl isomer. Specifically, the vicinal diol undergoes periodate-mediated oxidative cleavage to yield the corresponding aldehyde, 2,3-dihydrobenzofuran-5-carbaldehyde, a versatile intermediate for Horner-Wadsworth-Emmons olefination and reductive amination [1]. The diol can also form cyclic acetals/ketals for hydroxyl protection strategies and chelate metal ions (e.g., boronic acids, Ti(IV)) for stereoselective transformations [2]. The 4-yl isomer, while also a diol, generates a different aldehyde (2,3-dihydrobenzofuran-4-carbaldehyde) upon oxidative cleavage, leading to structurally divergent downstream products [3].

Synthetic intermediate Vicinal diol Oxidative cleavage

Optimal Procurement Scenarios for 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol (CAS 1556650-05-5)


Building Block for Dopamine D₄ Receptor Ligand Libraries

The 5-yl dihydrobenzofuran scaffold is the core motif in patented dopamine D₄ subtype-selective ligands [1]. The vicinal diol of CAS 1556650-05-5 serves as a key intermediate for installation of the 4-aminomethylimidazole pharmacophore via oxidative cleavage to the 5-carbaldehyde followed by reductive amination or heterocycle formation. Procurement of the 5-yl regioisomer is mandatory, as the 4-yl isomer (Tasimelteon intermediate) directs synthesis toward melatonergic rather than dopaminergic targets.

Precursor for DYRK Kinase Inhibitor Scaffolds

Multiple patents claim 2,3-dihydrobenzofuran-5-yl compounds as DYRK kinase inhibitors, a target class implicated in neurodegenerative disease and cancer [2]. The diol functionality allows for divergent functionalization—either direct conjugation via the hydroxyl groups or oxidative cleavage to the aldehyde for subsequent C–C bond formation—providing entry to diverse inhibitor chemotypes from a single intermediate.

Vicinal Diol Chiral Building Block for Asymmetric Synthesis

The racemic vicinal diol (undefined stereocenter count = 1) can be resolved into enantiopure forms for use as a chiral auxiliary or ligand precursor [3]. The combination of the rigid dihydrobenzofuran framework and the chelating 1,2-diol enables stereoselective transformations (e.g., Sharpless asymmetric dihydroxylation, titanium-mediated aldol reactions) that are not feasible with mono-ol or non-diol analogs [4].

Physicochemically Balanced Fragment for FBDD Campaigns

With an XLogP3 of 0.4, TPSA of 49.7 Ų, molecular weight of 180.20 Da, and 2 HBD/3 HBA, CAS 1556650-05-5 adheres closely to fragment-based drug discovery (FBDD) physicochemical guidelines (Rule of Three) [5]. Its balanced hydrophilicity and hydrogen-bonding capacity make it a superior fragment hit starting point compared to the more lipophilic benzofuran analog (XLogP3 0.8) or the mono-ol (XLogP3 1.5; HBD=1), which may suffer from poor aqueous solubility in biochemical screening conditions [6].

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